
4-Chloro-6-methylquinazoline
Overview
Description
4-Chloro-6-methylquinazoline is an organic compound with the molecular formula C9H7ClN2. It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylquinazoline typically involves the reaction of 4-chloroquinazoline with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methylquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can yield this compound amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents
Major Products Formed:
Oxidation: Quinazoline N-oxide derivatives.
Reduction: this compound amines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Development
Targeted Cancer Therapies
4-Chloro-6-methylquinazoline serves as a crucial intermediate in synthesizing pharmaceutical agents aimed at treating cancer. It has been shown to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in malignant tumors. For instance, a study demonstrated that derivatives of this compound exhibited promising antiproliferative activity against several cancer cell lines, including HCT-116 (colorectal carcinoma) and T98G (glioblastoma) with IC50 values of 2.8 µM and 2.0 µM, respectively .
Antiviral and Anti-inflammatory Activities
Research indicates that this compound may also possess antiviral and anti-inflammatory properties, making it a versatile candidate for drug development. Its structural modifications can enhance its therapeutic efficacy against various diseases.
Biological Research
Mechanisms of Action
In biological studies, this compound is utilized to explore its interactions with enzymes and receptors. This helps researchers understand its mechanism of action and potential therapeutic effects. For example, compounds derived from this structure have been tested for their ability to modulate specific cellular pathways linked to disease mechanisms .
Case Study: Anticancer Activity
A notable study focused on the synthesis of 4-anilinoquinazolines derived from 4-chloroquinazolines revealed significant activity against tumor cell lines. Compounds were screened for their ability to inhibit cell proliferation, leading to the identification of several promising candidates for further development .
Material Science
Development of Novel Materials
The unique electronic properties of this compound allow it to be used in creating advanced materials such as organic semiconductors. These materials are beneficial for applications in electronics and coatings due to their enhanced conductivity and thermal stability .
Agricultural Chemistry
Agrochemical Formulations
This compound is also explored for its potential use in developing agrochemicals, including pesticides and herbicides that target specific pests while minimizing harm to non-target organisms. Its effectiveness in enhancing crop protection and yield is an area of ongoing research .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound is employed as a standard reference material in various analytical techniques. This application is essential for ensuring the accuracy and reliability of experimental results across different research settings .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Case Studies |
---|---|---|
Pharmaceutical Development | Intermediate for cancer therapies; antiviral and anti-inflammatory potential | Active against HCT-116 and T98G cell lines; IC50 values of 2.8 µM and 2.0 µM respectively |
Biological Research | Studies on enzyme/receptor interactions; mechanism exploration | Significant modulation of cellular pathways linked to disease mechanisms |
Material Science | Development of organic semiconductors; enhanced conductivity and thermal stability | Used in advanced materials for electronics |
Agricultural Chemistry | Development of targeted agrochemicals; improving crop protection | Potentially effective pesticides with reduced non-target impact |
Analytical Chemistry | Standard reference material for analytical techniques | Ensures accuracy and reliability in experimental results |
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylquinazoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar bicyclic structure.
4-Chloroquinazoline: Lacks the methyl group at the 6-position.
6-Methylquinazoline: Lacks the chlorine atom at the 4-position
Uniqueness: 4-Chloro-6-methylquinazoline is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Biological Activity
4-Chloro-6-methylquinazoline is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as a kinase inhibitor. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 180.62 g/mol. The compound features a quinazoline core, which is known for its versatility in medicinal applications.
The primary mechanism through which this compound exhibits biological activity is through the inhibition of various kinases:
- Aurora Kinases : These are essential for cell division, and their inhibition can lead to cell cycle arrest in cancer cells.
- Platelet-Derived Growth Factor Receptor (PDGFR) : Inhibition of PDGFR can disrupt signaling pathways that promote tumor growth and metastasis.
Antitumor Activity
Recent studies have evaluated the antiproliferative effects of 4-chloroquinazolines, including this compound, against various tumor cell lines:
Cell Line | Inhibition (%) at 50 µM | Active Compounds |
---|---|---|
HCT-116 (Colorectal) | >75% | 10b, 15a, 15b |
MCF-7 (Breast) | <10% | None |
T98G (Glioblastoma) | >75% | 10b, 10c, 15a, 15b |
In particular, compounds derived from the quinazoline structure demonstrated significant activity against T98G cells, indicating potential for development as antitumor agents .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted the importance of specific substituents on the quinazoline ring in enhancing biological activity. For instance, modifications at the 2-position have been shown to improve potency against specific cancer cell lines .
Case Studies
-
Erlotinib Synthesis :
- This compound serves as an intermediate in the synthesis of Erlotinib, a drug used for non-small cell lung cancer treatment. Its role in targeting the epidermal growth factor receptor (EGFR) pathway underscores its therapeutic relevance .
- In Vitro Studies :
- Antinociceptive Effects :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-6-methylquinazoline, and how can reaction conditions be tailored to improve yield?
- Methodology : A five-step synthesis is commonly employed for structurally similar quinazolines (e.g., 7-(benzyloxy)-4-chloro-6-methoxyquinazoline), involving nitration, reduction, cyclization, and chlorination steps . For this compound, substitution patterns can be optimized by adjusting reagents (e.g., using POCl₃ for chlorination) and reaction times. Solvent choice (e.g., dichloromethane or toluene) and temperature control during cyclization are critical to minimizing by-products . Yield improvements (up to 90%) are achievable via recrystallization or column chromatography .
Q. How can spectroscopic and crystallographic techniques characterize this compound’s structural integrity?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C6, chlorine at C4). Chemical shifts for aromatic protons typically appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 194.05 for C₉H₇ClN₂) .
- X-ray Diffraction : SHELXL refinement ( ) resolves crystal packing and bond angles, essential for confirming regioselectivity in synthesis .
Q. What are the key reactivity patterns of this compound under nucleophilic substitution?
- Methodology : The C4 chlorine is highly reactive toward nucleophiles (e.g., amines, thiols). For example, reaction with piperazine in DMF at 80°C yields 4-piperazinyl derivatives. Steric effects from the C6 methyl group may slow kinetics compared to methoxy analogs . Monitoring via TLC or HPLC ensures reaction completion, with yields typically 70–85% .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties and regioselectivity in this compound derivatives?
- Methodology : Hybrid functionals (e.g., B3LYP) with exact-exchange terms ( ) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like 6-31G(d) model methyl and chlorine substituent effects on charge distribution . Correlation-energy functionals ( ) assess non-covalent interactions in crystal structures .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition). Discrepancies may arise from solvent effects (DMSO vs. aqueous buffers) or impurity levels (>95% purity required for reproducibility) .
- SAR Studies : Systematically modify substituents (e.g., replacing methyl with methoxy or halogens) to isolate electronic vs. steric contributions .
Q. How does the methyl group at C6 influence metabolic stability compared to methoxy or halogen substituents?
- Methodology :
- In Vitro Assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Methyl groups generally reduce oxidative metabolism compared to methoxy .
- Computational ADME : Tools like SwissADME predict logP and CYP450 interactions. Methyl’s hydrophobicity (clogP ~2.5) may enhance membrane permeability but reduce solubility .
Q. What catalytic systems enable sustainable synthesis of this compound to minimize waste?
- Methodology :
- Electrochemical Synthesis : Undivided cells with carbon/aluminum electrodes in acetic acid enable oxidative cyclization at room temperature, avoiding high-temperature steps ().
- Photocatalysis : TiO₂ or ZnO nanoparticles under UV light can accelerate cyclization, reducing reliance on toxic solvents .
Q. Key Recommendations for Researchers
Properties
IUPAC Name |
4-chloro-6-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNILKVADCMYCQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359106 | |
Record name | 4-chloro-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58421-79-7 | |
Record name | 4-chloro-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methylquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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